molecular formula C11H11BrO2 B13685289 8-Bromo-6-methoxy-3,4-dihydronaphthalen-2(1H)-one

8-Bromo-6-methoxy-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13685289
M. Wt: 255.11 g/mol
InChI Key: UXOGMSPYHJWOLB-UHFFFAOYSA-N
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Description

8-Bromo-6-methoxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-methoxy-3,4-dihydronaphthalen-2(1H)-one typically involves the bromination of a methoxy-substituted naphthalenone precursor. The reaction conditions may include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetic acid. The reaction is usually carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives or removal of the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthalenones.

Scientific Research Applications

8-Bromo-6-methoxy-3,4-dihydronaphthalen-2(1H)-one may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Exploration as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 8-Bromo-6-methoxy-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and methoxy groups could influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-3,4-dihydronaphthalen-2(1H)-one: Lacks the bromine substituent, which may affect its reactivity and applications.

    8-Bromo-3,4-dihydronaphthalen-2(1H)-one: Lacks the methoxy group, potentially altering its chemical properties and biological activity.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

8-bromo-6-methoxy-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C11H11BrO2/c1-14-9-4-7-2-3-8(13)5-10(7)11(12)6-9/h4,6H,2-3,5H2,1H3

InChI Key

UXOGMSPYHJWOLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(=O)CC2)C(=C1)Br

Origin of Product

United States

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